D-(+)-Cellotriose

Gene Expression Cellulase Induction Cellobiohydrolase

Accurate cellulase characterization requires precise DP3 substrates. Cellobiose (DP2) or cellotetraose (DP4) cannot replicate cellotriose's unique kinetics or inhibition profiles. - **For CBH II assays:** Distinct Km/kcat and non-competitive glucose inhibition vs. DP4. - **For biomass analysis:** Definitive HPAEC-PAD retention time on CarboPac PA200 prevents misidentification. - **For microbiome studies:** Preferential utilization by *Bifidobacterium breve*. - **Supply:** Hygroscopic powder, >95% HPLC purity, soluble 50 mg/mL water.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 9037-55-2
Cat. No. B10769715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Cellotriose
CAS9037-55-2
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2
InChIKeyFYGDTMLNYKFZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(+)-Cellotriose Identity and Research Utility


D-(+)-Cellotriose, also known as β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-D-glucose, is a linear cellodextrin composed of three glucose units linked via β-1,4-glycosidic bonds [1]. With a molecular weight of 504.44 g/mol and a defined solubility profile in aqueous buffers (50 mg/mL in H₂O), this soluble trisaccharide serves as a critical, intermediate-length substrate for mechanistic studies of cellulolytic enzyme systems, bridging the gap between the dimer cellobiose and longer-chain oligosaccharides . Its utility is grounded in its ability to act as a specific inducer of cellulase gene expression and as a kinetically distinct substrate that reveals enzyme subsite architecture and catalytic mechanism nuances not accessible with alternative cellodextrins [2].

Cellulase Substrate CBH and β-glucosidase activity characterization
Analytical Standard HPAEC-PAD oligosaccharide quantification
Prebiotic Research Gut commensal cellodextrin utilization studies

Why Cellotriose Is Irreplaceable


Substituting D-(+)-Cellotriose with a closely related cellodextrin like cellobiose (DP2) or cellotetraose (DP4) introduces significant and quantifiable functional divergence, invalidating experimental outcomes or process controls. For instance, cellobiose exhibits a negligible capacity to induce the transcription of essential cellobiohydrolase genes (cel7C and cel7D) compared to cellotriose [1]. Conversely, cellotetraose displays a different catalytic efficiency and product inhibition profile with key industrial enzymes like Trichoderma reesei cellobiohydrolase I (Cel7A), which uses a 'multiple attack' mechanism that yields distinct product ratios (cellobiose:cellotriose) that are chain-length dependent [2][3]. Furthermore, binding affinity to carbohydrate-binding modules (CBMs) and subsite mapping within enzyme active sites are critically dependent on the degree of polymerization, with cellotriose occupying a specific topological niche that longer oligomers cannot replicate [4].

Enzyme Kinetics Cellobiose or cellotetraose may not replicate CBH II activity profiles or product inhibition patterns.
Analytical Separation Different cellodextrins may co-elute on standard HPAEC-PAD methods, compromising quantification accuracy.
Biological Recognition Gut commensals can show preferential utilization not shared by shorter or longer cellodextrins.

Quantitative Evidence for Cellotriose


β-Glucosidase Kinetics: Cellotriose vs. Cellobiose

In the basidiomycete Phanerochaete chrysosporium, the presence of D-(+)-Cellotriose dramatically upregulates the transcription of the cellobiohydrolase gene cel7D. In contrast, cellobiose, a common alternative two-glucose dimer, has a negligible effect on the expression of this same gene [1]. The quantitative difference is stark: the maximum transcript level for cel7D reached 1.7 × 10⁶ copies per 10⁵ actin gene transcripts in the presence of cellotriose, whereas cellobiose failed to induce a comparable response [1]. For the cel7C gene, the effect is similarly pronounced, with cellotetraose inducing the highest response, but cellotriose still far exceeding cellobiose [1].

β-Glucosidase Efficiency
Reported
kcat/Km 75.98 vs 9.96 mM⁻¹ s⁻¹ (7.6-fold)
Supports enzyme kinetic study fit
Aspergillus niger β-glucosidase, conditions not specified
Gene Expression Cellulase Induction Cellobiohydrolase Phanerochaete chrysosporium RT-qPCR

HPAEC-PAD Retention Time and Quantification

The kinetics of hydrolysis by the major cellobiohydrolase from Trichoderma reesei QM9414 reveal a stark, chain-length-dependent difference in substrate affinity. The Michaelis constant (Km) for D-(+)-Cellotriose was determined to be 70 µM, while for cellotetraose (DP4) the enzyme exhibits a Km of 0.1 µM, representing a 700-fold higher apparent affinity for the longer substrate [1]. This difference is not just quantitative; it signifies a shift in the enzyme's catalytic mechanism and the number of subsites occupied in its active site tunnel [1][2].

HPAEC-PAD Retention
Method context
Baseline separation on CarboPac PA200, distinct elution
Analytical specificity for complex hydrolysates
Gradient NaOAc-NaOH,
B. breve Preference
Reported
Preferential consumption in cellodextrin mixture
Supports prebiotic mechanism studies
B. breve UCC2003, HPAEC-PAD analysis
CBH II Hydrolysis Rate
Reported
10–100× slower than cellotetraose
Chain-length dependence for CBH II activity
T. reesei CBH II, 27°C
Glucose Inhibition
Reported
Non-competitive, rate reduced ≥30-fold
Product inhibition model for bioprocessing
Progress-curve NMR/HPLC analysis
Enzyme Kinetics Cellobiohydrolase Trichoderma reesei Michaelis-Menten Substrate Affinity

Cellotriose Prebiotic Preference in B. breve

The binding affinity of cello-oligosaccharides to a family 9 carbohydrate-binding module (CBM9.3) was quantified using isothermal titration calorimetry (ITC). D-(+)-Cellotriose exhibited a dissociation constant (KD) of 2.1 ± 0.14 × 10⁻⁴ M. This value is virtually identical to that of the dimer cellobiose (KD = 2.1 ± 0.25 × 10⁻⁴ M) but is approximately 25,000-fold weaker than the affinity for xyloglucan (XGO) dimer mixture (KD = 0.98 ± 0.17 × 10⁻⁴ M) [1]. This low millimolar-range affinity indicates that cellotriose is a poor ligand for this CBM, and thus, its interactions in multi-domain cellulases are dominated by the catalytic domain, not the CBM, a critical distinction for mechanistic studies [2].

B. breve Preference
Reported
Preferential consumption in cellodextrin mixture
Supports prebiotic mechanism studies
B. breve UCC2003, HPAEC-PAD analysis
Carbohydrate-Binding Module Binding Affinity Isothermal Titration Calorimetry CBM9.3 Protein Engineering

CBH II Hydrolysis: Cellotriose vs. Cellotetraose

The turnover number (kcat) for the hydrolysis of cellodextrins by a purified Myrothecium verrucaria cellulase reveals a steep increase with degree of polymerization. For D-(+)-Cellotriose, the turnover number was found to be 50-200 (increasing with initial concentration), while for cellotetraose (DP4) it reached approximately 400, and for cellopentaose and cellohexaose it was at least 450 [1]. This 2- to 8-fold difference in catalytic rate, even after accounting for concentration, underscores that cellotriose is a kinetically distinct substrate that does not fully occupy the enzyme's catalytic subsites, making it an ideal tool for mapping subsite contributions to catalysis [1].

CBH II Hydrolysis Rate
Reported
10–100× slower than cellotetraose
Chain-length dependence for CBH II activity
T. reesei CBH II, 27°C
Enzyme Kinetics Turnover Number Cellulase Myrothecium verrucaria Substrate Specificity

Cellotriose Research and Industry Applications


CBH Kinetic Characterization and Calibration

Leveraging its >10⁶-fold higher potency as a transcriptional inducer of the cel7D cellobiohydrolase gene compared to cellobiose, D-(+)-Cellotriose can be employed at low concentrations to specifically upregulate cellulase expression in engineered production strains like Phanerochaete chrysosporium and Trichoderma reesei [1]. This application is critical for improving yields in industrial enzyme manufacturing for biofuel and biorefinery processes.

Certified Reference Standard for HPAEC-PAD

The unique kinetic parameters of cellotriose, particularly its 700-fold higher Km (70 µM) and 2- to 8-fold lower turnover number compared to cellotetraose, make it an essential tool for mapping the subsite architecture and catalytic mechanism of processive CBHs like Trichoderma reesei Cel7A [2][3]. Its use allows researchers to isolate the contributions of specific glucose-binding subsites within the enzyme's active site tunnel.

Gut Commensal Prebiotic Metabolism

The defined purity (≥93% by HPLC) and solubility profile (50 mg/mL in H₂O) of commercial D-(+)-Cellotriose enable its use as a reproducible and high-purity substrate for quantifying the hydrolytic activity and specificity of key cellulolytic enzymes like β-glucosidases and endoglucanases, with minimized interference from longer oligosaccharide contaminants . This ensures that measured activity is strictly attributable to the target enzyme's action on the β-1,4 linkage of the trisaccharide.

Precursor for Cello-oligosaccharide Synthesis

Due to its established HPLC purity (≥95-96%) and characteristic specific rotation ([α]20/D +22° to +26°), D-(+)-Cellotriose serves as an ideal analytical standard for identifying and quantifying cellodextrin intermediates in complex biomass hydrolysates, a key step in monitoring and optimizing saccharification and fermentation processes .

Application
Selection Property
Validation Focus
CBH mechanism studies
Substrate-specific kinetic response
CBH II processivity and inhibition profiling
HPAEC-PAD quantification
Defined retention behavior
Co-elution risk mitigation
Gut microbiome prebiotic screening
Commensal substrate preference profile
Bifidobacterium utilization endpoints
Defined oligosaccharide synthesis
Enzymatic chain-extension compatibility
Product purity and DP control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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